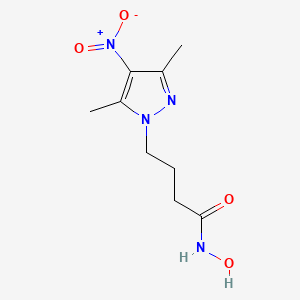![molecular formula C12H9F3N6O2S B4326382 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE](/img/structure/B4326382.png)
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE
Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a tetrazole ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Benzothiazole Moiety: This involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Coupling of the Two Moieties: The final step involves coupling the tetrazole and benzothiazole moieties through a propanamide linker, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-tetrazol-1-yl)aniline
- N-(6-(trifluoromethoxy)-1,3-benzothiazol-2-yl)acetamide
Uniqueness
3-(1H-1,2,3,4-TETRAZOL-1-YL)-N-[6-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is unique due to its combination of a tetrazole ring and a benzothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N6O2S/c13-12(14,15)23-7-1-2-8-9(5-7)24-11(17-8)18-10(22)3-4-21-6-16-19-20-21/h1-2,5-6H,3-4H2,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRDIVGGDCMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326301.png)
![3-AMINO-N-(4-FLUOROPHENYL)-6-ISOPROPYL-5,6,7,8-TETRAHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDINE-2-CARBOXAMIDE](/img/structure/B4326307.png)
![N-[(2-CHLOROPHENYL)METHYL]-2-({5-[({[(2-CHLOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-4-CYANO-12-THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B4326315.png)
![2-({4-CYANO-5-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4326322.png)
![2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]](/img/structure/B4326328.png)

![2-METHYL-4-[5-METHYL-4-(4-MORPHOLINYLMETHYL)-2-THIENYL]-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4326341.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4326349.png)
![1-BENZYL-3-({1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-PIPERIDYL}AMINO)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4326357.png)
![N-(5-METHYL-12-OXAZOL-3-YL)-2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4326368.png)
![2-[3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4326375.png)
![4-HYDROXY-3-[2-(1H-IMIDAZOL-5-YL)ETHYL]-4,5-DIMETHYL-5-PHENETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4326387.png)
![1-(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]ethanone](/img/structure/B4326393.png)
![methyl 6-amino-4-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5-methylthiophen-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4326401.png)
